molecular formula C22H20FN3O2 B2716756 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902023-56-7

2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2716756
CAS No.: 902023-56-7
M. Wt: 377.419
InChI Key: UBOHFPBPQHQNMZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline scaffold with distinct substituents: a 4-fluorophenyl group at position 2, an isobutyl chain at position 3, and a methyl group at position 10. These methods typically involve condensation of aldehydes, cyclic diketones (e.g., dimedone), and aminopyrimidinones, yielding high efficiencies (94–99%) .

Properties

IUPAC Name

2-(4-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-10-15(23)11-9-14)24-21-18(22(26)28)19(27)16-6-4-5-7-17(16)25(21)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOHFPBPQHQNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimidoquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 325.35 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Biological Activity Overview

The biological activity of the compound has been explored in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The compound showed potent antifungal activity against various strains such as Candida dubliniensis, Candida albicans, and Candida tropicalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL in some derivatives .
  • Antibacterial Activity : Other studies have indicated moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's derivatives have been noted for their ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Anticancer Potential

Research has also pointed to the anticancer potential of pyrimidoquinoline derivatives. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, potentially inhibiting tumor growth. The specific binding interactions have been correlated with biological test results, indicating a promising avenue for further research in cancer therapy .

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • A series of pyrimidoquinoline derivatives were synthesized and evaluated for antifungal activity. The study revealed that specific substitutions on the pyrimidine ring significantly enhanced antifungal efficacy .
    • Table 1 : Summary of Antifungal Activity Results
    CompoundTarget OrganismMIC (μg/mL)
    D13C. dubliniensis1
    D14C. albicans2
    D15C. tropicalis3
  • Antibacterial Evaluation :
    • A study assessed the antibacterial properties of various quinoline derivatives against MRSA and VRE. The results indicated that certain modifications led to enhanced activity compared to baseline compounds .
    • Table 2 : Antibacterial Activity Data
    CompoundTarget BacteriaMIC (μg/mL)
    Compound 3MRSA0.75
    Compound 4VRE0.75

The mechanism by which these compounds exert their biological effects is still under investigation. However, molecular docking studies suggest that they may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For example, binding studies with CYP51 active site have shown promising results for antifungal applications .

Comparison with Similar Compounds

Table 1: Key Pyrimidoquinoline Derivatives and Their Activities

Compound Name Substituents Key Activities Mechanism/Findings Reference
Target Compound: 2-(4-Fluorophenyl)-3-isobutyl-10-methyl- 2: 4-Fluorophenyl; 3: Isobutyl; 10: Methyl Inferred: Potential antitumor/antifungal Structural similarity to 5-deazaflavins suggests redox or kinase-inhibitory activity. Fluorine may enhance bioavailability.
D13: 5-(3,4-Dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)- 2: Methylthio; 5: 3,4-Dihydroxyphenyl; 8,8: Dimethyl Antifungal (MIC₉₀: 1–4 μg/mL vs. Candida spp.) Binds to CYP51 active site; hydroxyl and methylthio groups critical for fungicidal activity.
7-Nitro-10-aryl Derivatives 7: Nitro; 10: Aryl (e.g., p-tolyl) Antitumor (HDM2 inhibition) Nitro group stabilizes p53 by inhibiting HDM2 ubiquitin ligase. SAR shows trifluoromethyl or chloro at C-9 enhances activity.
5-Deazaflavin (e.g., 10-Alkyl Derivatives) 5: CH (vs. N in flavins); 10: Alkyl/Aryl Antitumor (kinase inhibition), Cytoprotective Mimics NAD+ redox function; alkyl chains improve membrane permeability.
3-Butyl-10-(3-Fluorophenyl)- 3: Butyl; 10: 3-Fluorophenyl Inferred: Antifungal/antitumor Fluorophenyl may enhance target binding; butyl chain increases lipophilicity.

Structure-Activity Relationships (SAR)

  • Position 2 : Substituents like methylthio (D13) or nitro (7-nitro derivatives) correlate with antifungal and antitumor activities, respectively. The target compound’s 4-fluorophenyl group may enhance binding affinity through hydrophobic and electronic effects .
  • Position 3 : Alkyl chains (isobutyl in target, butyl in –16) influence solubility and interaction with hydrophobic enzyme pockets. Isobutyl’s branched structure may reduce metabolic degradation compared to linear chains.
  • Position 7 and 10 : Nitro groups at position 7 () are critical for HDM2 inhibition, while aryl/alkyl groups at position 10 (e.g., methyl in the target) stabilize the scaffold and modulate steric effects .
  • Fluorine Substitution : Fluorine at the phenyl ring (target compound, ) improves metabolic stability and membrane penetration due to its electronegativity and small size .

Mechanistic Insights

  • Antifungal Activity : D13’s 3,4-dihydroxyphenyl and methylthio groups enable hydrogen bonding and hydrophobic interactions with CYP51, disrupting ergosterol biosynthesis .
  • Antitumor Activity : 5-Deazaflavins (e.g., 7-nitro-10-aryl derivatives) inhibit HDM2, restoring p53 function. The nitro group’s electron-withdrawing effect enhances binding to HDM2’s hydrophobic pocket .
  • Redox Activity : 5-Deazaflavins participate in redox cycling similar to NAD+, making them cytoprotective against oxidative stress (e.g., H₂O₂-induced damage) .

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